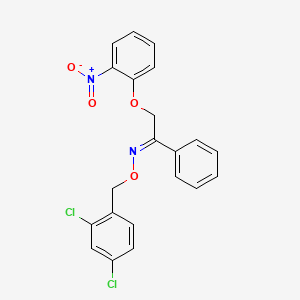
2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime" is a chemical entity that appears to be related to a class of compounds known as oximes. Oximes are characterized by the presence of the functional group -C=N-OH and are often synthesized from ketones or aldehydes. While the specific compound is not directly studied in the provided papers, these papers do discuss related compounds and their properties, which can provide insights into the nature of oximes and their potential reactivity and applications.
Synthesis Analysis
The synthesis of oxime derivatives can involve multiple steps, starting from a precursor ketone or aldehyde. In the case of 1-phenyl-2-propanone oxime, it is a metabolite of amphetamine and can be further metabolized in vitro using rat liver homogenates to produce various metabolites, including 2-nitro-1-phenylpropane . Another study describes the synthesis of new alkyl-oxime derivatives from 2-methyl-4(5)-nitro-1H-imidazole with 2-bromo-1-phenylethanone derivatives, followed by the addition of hydroxylamine hydrochloride and alkyl halide derivatives . This suggests that the synthesis of oxime derivatives like "2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime" would likely involve similar reagents and steps, including the use of hydroxylamine to introduce the oxime functionality.
Molecular Structure Analysis
The molecular structure of oxime derivatives can be complex, with the possibility of isomerism, as seen in the study of alkyl-oxime derivatives where both the position of the nitro group and the geometric isomers (E/Z) were characterized . The structure of a related compound, (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, was confirmed using nuclear magnetic resonance spectroscopy and single-crystal X-ray analysis . These techniques are crucial for determining the precise structure of oxime derivatives, which is essential for understanding their reactivity and properties.
Chemical Reactions Analysis
Oximes can undergo various chemical reactions, including further metabolism in biological systems. The in vitro metabolism of 1-phenyl-2-propanone oxime in rat liver homogenates resulted in the formation of different metabolites, indicating that oximes can be substrates for liver enzymes . This suggests that "2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime" could also be subject to metabolic reactions, potentially leading to a variety of products depending on the conditions and enzymes involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxime derivatives can be influenced by their molecular structure. Spectroscopic techniques such as NMR and FT-IR are used to characterize these properties. For instance, the study on new alkyl-oxime derivatives showed that the nitro group's symmetric and asymmetric bands do not change substantially when ethanones are converted to oximes . This indicates that the introduction of the oxime group may not significantly alter certain vibrational properties of the molecule. The physical properties such as solubility, melting point, and boiling point would be expected to be influenced by the presence of substituents like the 2,4-dichlorobenzyl group in the compound of interest.
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes
Research on the degradation of acetaminophen by advanced oxidation processes highlights the importance of understanding the by-products, biotoxicity, and degradation pathways of organic compounds in environmental applications. Such studies could be relevant when considering the environmental fate or degradation of complex compounds like “2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime” (Qutob et al., 2022).
Environmental Occurrence and Transformation
The study of nitrated phenols in the atmosphere provides insights into the occurrence, transformation, and analytical methods for detecting such compounds, which could be analogous to the detection and transformation studies of “2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime” in environmental matrices (Harrison et al., 2005).
Synthetic and Analytical Chemistry
The chemistry of oxazines and related compounds, including synthesis methods and reactions, could offer insight into the synthetic pathways and potential applications of related complex molecules. Such understanding is crucial for developing new materials or drugs (Sainsbury, 1991).
Environmental and Health Impact of Chemical Compounds
Studies on the sorption of phenoxy herbicides to soil and organic matter, as well as the environmental occurrence and potential health risks of synthetic phenolic antioxidants, provide a framework for assessing the environmental impact and health risks of chemical compounds. These studies highlight the importance of understanding the fate and impact of organic compounds in the environment (Werner et al., 2012; Liu & Mabury, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-2-(2-nitrophenoxy)-1-phenylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O4/c22-17-11-10-16(18(23)12-17)13-29-24-19(15-6-2-1-3-7-15)14-28-21-9-5-4-8-20(21)25(26)27/h1-12H,13-14H2/b24-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJCKTPLZULWMM-CLCOLTQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOCC2=C(C=C(C=C2)Cl)Cl)COC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\OCC2=C(C=C(C=C2)Cl)Cl)/COC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-nitrophenoxy)-1-phenyl-1-ethanone O-(2,4-dichlorobenzyl)oxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2530419.png)
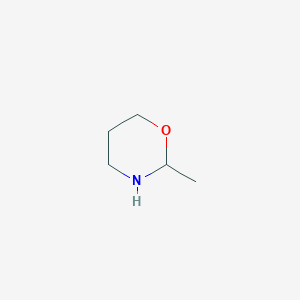

![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)
![(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2530426.png)
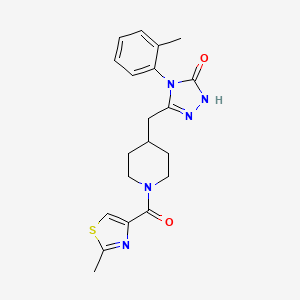
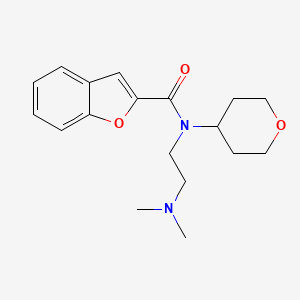
![2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile](/img/structure/B2530429.png)

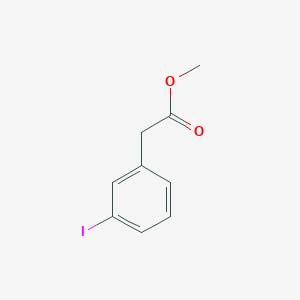

![2-[6-(4-Methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2530439.png)
![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2530440.png)